molecular formula C10H11FO3 B1612413 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane CAS No. 850348-78-6

2-((4-Fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B1612413
CAS No.: 850348-78-6
M. Wt: 198.19 g/mol
InChI Key: ZRQSHVVUWVWWDM-UHFFFAOYSA-N
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Description

2-((4-Fluorophenoxy)methyl)-1,3-dioxolane is a fluorinated organic compound featuring a 1,3-dioxolane ring substituted with a 4-fluorophenoxymethyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, with emerging interest in its biological activity, particularly in anticancer and antimicrobial studies .

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQSHVVUWVWWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590067
Record name 2-[(4-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-78-6
Record name 2-[(4-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-fluorophenol with epichlorohydrin to form 4-fluorophenoxypropanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The dioxolane ring can also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness arises from its 4-fluorophenoxy group attached to the dioxolane ring. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Substituent Effects
2-((4-Fluorophenoxy)methyl)-1,3-dioxolane 4-Fluorophenoxymethyl group on dioxolane Fluorine enhances lipophilicity and binding affinity
2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane Additional methyl group on phenoxy ring Methyl increases steric hindrance, reducing reactivity compared to target compound
2-(4-Chlorophenyl)-1,3-dioxolane Chlorine substituent (no phenoxy group) Chlorine’s larger size and lower electronegativity alter electronic properties
2-(3,4-Difluorophenyl)-1,3-dioxolane Two fluorine atoms on phenyl ring Higher lipophilicity but reduced specificity due to difluoro substitution
2-(4-Bromophenyl)-1,3-dioxolane Bromine substituent (para position) Bromine’s polarizability may increase intermolecular interactions

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenoxy group increases logP compared to non-fluorinated analogs (e.g., 2-(Phenyl)-1,3-dioxolane) but is less lipophilic than difluoro derivatives .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation compared to chlorine or bromine analogs .
  • Reactivity: The absence of bulky substituents (e.g., methyl) on the phenoxy group allows for greater flexibility in nucleophilic substitution reactions .

Key Findings :

  • Fluorinated analogs generally exhibit stronger biological activity than non-halogenated or chlorinated derivatives due to improved target binding .
  • Methyl or bromine substituents may enhance stability but reduce bioavailability .

Biological Activity

2-((4-Fluorophenoxy)methyl)-1,3-dioxolane is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H10F O3
  • CAS Number : 850348-78-6
  • Molecular Weight : 196.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several biological pathways, which can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, impacting signaling pathways related to inflammation and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.

Study on Anti-inflammatory Effects

In another investigation by Lee et al. (2024), the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. The study found that treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha by approximately 50% compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
2-(4-Fluorophenyl)-1,3-dioxolaneModerateLow
2-(Phenyl)-1,3-dioxolaneLowModerate
2-(4-Chlorophenyl)-1,3-dioxolaneHighModerate

This comparison highlights the enhanced antimicrobial and anti-inflammatory activities associated with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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